molecular formula C22H19FN2O2S B2652919 3-Benzyl-1-[(4-fluorophenyl)methyl]-5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione CAS No. 689756-16-9

3-Benzyl-1-[(4-fluorophenyl)methyl]-5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione

Cat. No.: B2652919
CAS No.: 689756-16-9
M. Wt: 394.46
InChI Key: HEZGAIPWIZQMQX-UHFFFAOYSA-N
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Description

“3-Benzyl-1-[(4-fluorophenyl)methyl]-5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione” is a complex organic compound that belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Molecular Structure Analysis

The molecular structure of pyrimidines includes a six-membered ring with two nitrogen atoms at positions 1 and 3 . The specific molecular structure of “this compound” would require more specific information.

Scientific Research Applications

Crystal Structure Analysis

Studies on similar thieno[2,3-d]pyrimidine derivatives have elucidated their crystal structures, showing how molecules are linked through hydrogen bonds and pi-pi stacking interactions. This structural information is crucial for understanding the compound's reactivity and interaction with biological targets (Jorge Trilleras et al., 2009).

Synthesis and Chemical Properties

Research has focused on the synthesis of thieno[2,3-d]pyrimidine derivatives, revealing various methods to achieve high yields and specific substitutions on the pyrimidine ring. These synthetic routes are significant for developing compounds with potential pharmaceutical applications (A. Rauf et al., 2010).

Potential Biological Activities

Several studies have synthesized and evaluated the biological activities of thieno[2,3-d]pyrimidine derivatives, including antimicrobial and urease inhibition activities. These findings suggest that modifications to the thieno[2,3-d]pyrimidine structure can lead to compounds with significant biological properties (A. Rauf et al., 2010).

Material Science Applications

Research into derivatives of thieno[2,3-d]pyrimidine also extends into the field of material science, where these compounds are investigated for their potential use in organic light-emitting diode (OLED) applications. The structural and electronic properties of these compounds make them candidates for red-emissive materials in OLED technology (Shuai Luo et al., 2015).

Mechanism of Action

The mechanism of action of pyrimidines can vary depending on their specific structure and functional groups. They are known to exhibit a range of pharmacological effects, including anti-inflammatory effects, which are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Future Directions

Future research on pyrimidines could focus on developing new pyrimidines as anti-inflammatory agents . Detailed structure-activity relationship (SAR) analysis could provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-Benzyl-1-[(4-fluorophenyl)methyl]-5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione involves the condensation of 4-fluorobenzylaldehyde with 5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione followed by reduction of the resulting imine with sodium borohydride. The resulting amine is then benzylated using benzyl chloride to yield the final product.", "Starting Materials": [ "4-fluorobenzylaldehyde", "5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione", "sodium borohydride", "benzyl chloride" ], "Reaction": [ "Condensation of 4-fluorobenzylaldehyde with 5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione in the presence of a suitable catalyst to form the imine intermediate.", "Reduction of the imine intermediate with sodium borohydride to yield the corresponding amine.", "Benzylation of the amine with benzyl chloride in the presence of a suitable base to yield the final product, 3-Benzyl-1-[(4-fluorophenyl)methyl]-5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione." ] }

CAS No.

689756-16-9

Molecular Formula

C22H19FN2O2S

Molecular Weight

394.46

IUPAC Name

3-benzyl-1-[(4-fluorophenyl)methyl]-5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C22H19FN2O2S/c1-14-15(2)28-21-19(14)20(26)24(12-16-6-4-3-5-7-16)22(27)25(21)13-17-8-10-18(23)11-9-17/h3-11H,12-13H2,1-2H3

InChI Key

HEZGAIPWIZQMQX-UHFFFAOYSA-N

SMILES

CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=CC=C(C=C3)F)CC4=CC=CC=C4)C

solubility

not available

Origin of Product

United States

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